![molecular formula C18H17N3OS2 B2580405 N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 393571-66-9](/img/structure/B2580405.png)
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound. It is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .科学的研究の応用
Disposition and Metabolism Studies
Research on similar compounds, like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), focuses on understanding their disposition and metabolism within the human body. These studies are crucial for developing medications as they provide insights into how drugs are absorbed, distributed, metabolized, and excreted. The detailed metabolic pathways and the identification of metabolites help in predicting drug interactions and optimizing dosing regimens (Renzulli et al., 2011).
Antipsychotic and Dopamine Antagonism
Compounds like amisulpride are utilized for their antipsychotic properties, specifically targeting dopamine D2-like receptors. This is indicative of the potential application of structurally related benzamides in treating schizophrenia and other disorders characterized by dopamine dysregulation. Understanding the selectivity and efficacy of such compounds against different dopamine receptor subtypes can guide the development of targeted therapies with improved safety and efficacy profiles (Wetzel et al., 1998).
Radioligand Development for PET Imaging
The development of radiolabeled compounds for positron emission tomography (PET) imaging is another area of research. For example, derivatives of perampanel acting on AMPA receptors are studied for their potential in vivo properties in the brain, demonstrating the application of such compounds in biomedical imaging to study brain function and pathology (Takahata et al., 2017).
Environmental and Human Biomonitoring
Research on the metabolites of environmental contaminants, such as benzene and acrylamide, in human samples, illustrates the application of analytical chemistry in public health. The detection and quantification of specific metabolites in biological samples can inform on human exposure to hazardous substances, guiding risk assessment and mitigation strategies (Schwedler et al., 2020).
Pharmacokinetics and Drug Development
Studies on the pharmacokinetics of compounds, such as dabigatran, elucidate their absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is essential for drug development, ensuring that new therapeutics have desirable properties for efficacy, safety, and patient convenience (Blech et al., 2008).
作用機序
Mode of action
1,3,4-thiadiazole derivatives are generally known to interact with dna replication processes .
Biochemical pathways
1,3,4-thiadiazole derivatives are generally known to disrupt dna replication processes .
Result of action
1,3,4-thiadiazole derivatives are generally known to inhibit the replication of both bacterial and cancer cells .
将来の方向性
特性
IUPAC Name |
4-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-2-12-23-18-21-20-17(24-18)19-16(22)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWANOIAUTVVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

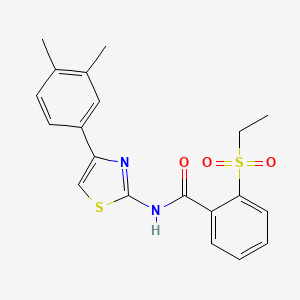
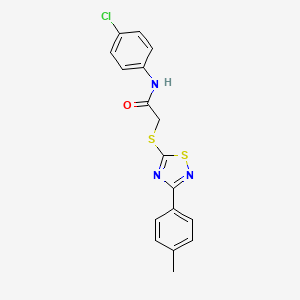
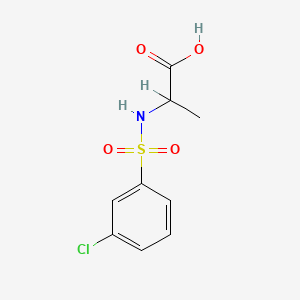
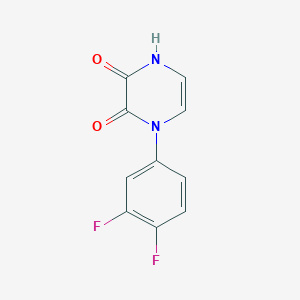
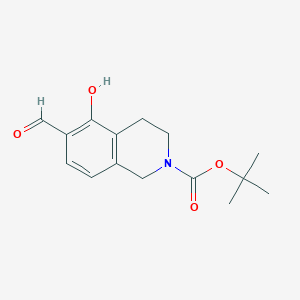
![4-acetyl-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2580330.png)
![1-(2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2580331.png)
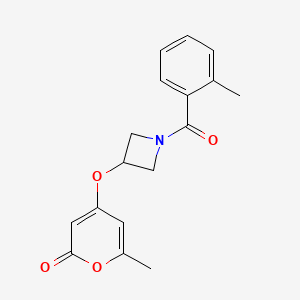
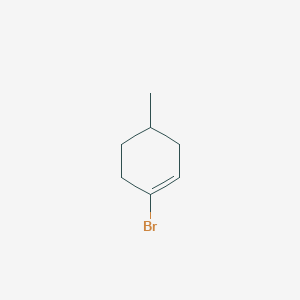
![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)

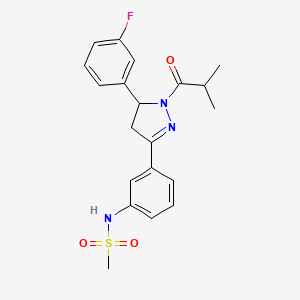
![Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2580345.png)
